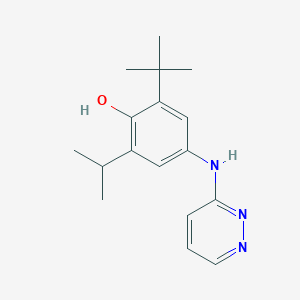

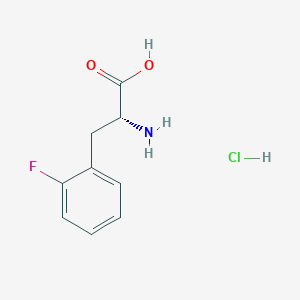

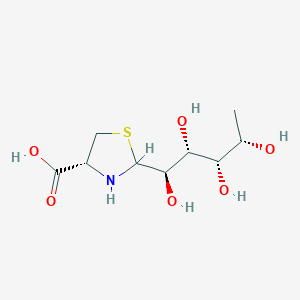

![molecular formula C₁₅H₁₅N₃O₆S B1142554 (6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 69822-88-4](/img/structure/B1142554.png)

(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to this chemical structure often involves multi-step reactions, starting from basic building blocks like 7-amino cephalosporanic acid (7-ACA), followed by protection of amino groups and esterification processes. The yields of such syntheses can reach up to 84.6%, with characterization done using techniques such as IR and 1H NMR spectroscopy (Deng, 2007). Another approach involves the use of 6-APA as a starting material, undergoing acylation, oxidation, and protection steps to yield complex bicyclic structures (Yuan, 2007).

Molecular Structure Analysis

The molecular structure of this compound, particularly its solid forms, has been studied through techniques like X-ray diffractometry and thermal analysis. These studies reveal the presence of pseudopolymorphic forms, such as alpha-(decahydrate) and beta-(pentahydrate) crystals, indicating the compound's complex interaction with water molecules and its phase stability (Ashizawa et al., 1989).

Chemical Reactions and Properties

This compound undergoes interesting chemical reactions, such as triflic acid-mediated rearrangements, leading to the formation of methoxytropolones and furans, indicating its reactivity and potential utility in synthetic chemistry (Williams et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal form, are crucial for understanding the compound's behavior in various environments. Pseudopolymorphism and phase stability studies provide insight into how the compound's crystal forms are influenced by hydration and dehydration processes (Ashizawa et al., 1989).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and potential for chemical modifications, are vital for applications in medicinal chemistry and material science. The compound's ability to undergo rearrangements and form various derivatives makes it a valuable subject for further research (Williams et al., 2013).

Scientific Research Applications

Synthesis and Derivatives

- Synthesis of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, showcasing the preparation of derivatives of this compound (Deng Fu-li, 2007).

- Development of Schiff base metal complexes derived from cefotaxime, demonstrating the potential for creating novel compounds using this molecule (A. J. Abdulghani & Rashad Hussain, 2015).

- Synthesis of (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid benzhydryl ester, highlighting the creation of structurally modified variants of the parent compound (Yuan Zhe-dong, 2007).

Analytical Applications

- Development of a validated HPLC method for the determination of cefuroxime in human plasma, illustrating the use of this compound in analytical chemistry (A. Szlagowska, M. Kaza, P. Rudzki, 2010).

- Identification of impurities in Cefdinir, where the compound is used in the structural elucidation of related substances (K. Rao, A. Rani, A. Reddy, C. Bharathi, R. Dandala, A. Naidu, 2007).

Application in Corrosion Inhibition

- Electrochemical evaluation of cephalothin, a derivative, as a corrosion inhibitor for steel in acid media, showcasing an industrial application (J. Aldana-González, A. Espinoza-Vázquez, M. Romero-Romo, J. Uruchurtu-Chavarín, M. Palomar-Pardavé, 2015).

Medicinal Chemistry and Drug Development

- Synthesis and in vitro antibacterial activity of new C-3-modified carbapenems, indicating the potential of this compound in the development of new antibacterial agents (Z. R. Valiullina, A. M. Galeeva, F. A. Gimalova, N. K. Selezneva, L. Khasanova, A. Mavzyutov, M. S. Miftakhov, 2019).

- Synthesis of novel β-Lactam derivative and its application in evaluating antibacterial activity, demonstrating the compound's role in developing new antibiotics (Sarita Shrivastava, A. Ranjan, Niraj Tripathi, 2014).

Biochemical Analysis

- Sensitive LC-MS-MS method for the determination of cefixime in human plasma, emphasizing the compound's use in pharmacokinetic studies (Fang Meng, Xiaoyan Chen, Ya-lin Zeng, D. Zhong, 2005).

Novel Synthesis Methods

- Synthesis and characterization of Schiff base metal complexes derived from Cefotaxime, highlighting innovative synthesis techniques (A. J. Abdulghani & Rashad Hussain, 2015).

properties

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S/c1-7-6-25-14-10(13(20)18(14)11(7)15(21)22)16-12(19)9(17-23-2)8-4-3-5-24-8/h3-5,10,14H,6H2,1-2H3,(H,16,19)(H,21,22)/b17-9+/t10-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEHCNSCSADONR-OGAOBHAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CC=CO3)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.